2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide
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Overview
Description
2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure, which includes a benzamide core substituted with a methylsulfonyl group and a phenoxyphenyl group.
Preparation Methods
The synthesis of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves several steps. The synthetic routes typically include the reaction of a benzamide derivative with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methylsulfonyl-N-(2-phenoxyphenyl)benzamide can be compared with other similar compounds, such as:
- 2-Methylsulfonyl-N-(4-phenoxyphenyl)benzamide
- 2-Methylsulfonyl-N-(2-phenylphenyl)benzamide These compounds share similar structural features but differ in the position or nature of the substituents. The uniqueness of 2-methanesulfonyl-N-(2-phenoxyphenyl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methylsulfonyl-N-(2-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-26(23,24)19-14-8-5-11-16(19)20(22)21-17-12-6-7-13-18(17)25-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPHKQUDNDQJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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